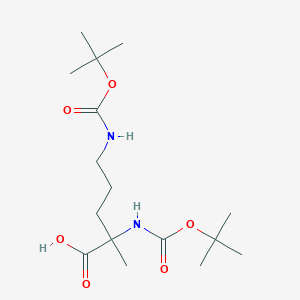

Di-Boc-alpha-methyl-DL-ornithine

Description

BenchChem offers high-quality Di-Boc-alpha-methyl-DL-ornithine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-Boc-alpha-methyl-DL-ornithine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-14(2,3)23-12(21)17-10-8-9-16(7,11(19)20)18-13(22)24-15(4,5)6/h8-10H2,1-7H3,(H,17,21)(H,18,22)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVBDMQVKANIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and stability of Di-Boc-alpha-methyl-DL-ornithine

Engineering Proteolytic Resistance and Enzyme Inhibition: A Technical Guide to Di-Boc-α-Methyl-DL-Ornithine

Executive Summary

The development of metabolically stable peptides and targeted enzyme inhibitors requires precise structural modifications at the amino acid level. Di-Boc-α-methyl-DL-ornithine (CAS: 1219378-96-7) represents a highly specialized, unnatural amino acid building block designed to address two critical challenges in drug development: susceptibility to proteolytic degradation and the need for orthogonal synthetic protection. By combining the steric bulk of an alpha-methyl group with the robust shielding of dual tert-butyloxycarbonyl (Boc) protecting groups, this molecule serves as a pivotal intermediate for synthesizing potent Ornithine Decarboxylase (ODC) inhibitors and protease-resistant peptide therapeutics.

Chemical Structure and Mechanistic Rationale

The structural architecture of Di-Boc-α-methyl-DL-ornithine is engineered for both synthetic reliability and biological efficacy.

The Alpha-Methyl Advantage: Native peptides often fail in clinical settings due to rapid enzymatic degradation. The substitution of the hydrogen atom at the alpha-carbon with a methyl group fundamentally alters the molecule's spatial dynamics. This steric hindrance restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles, frequently promoting the formation of highly stable helical secondary structures [[1]](). More importantly, the alpha-methyl group physically shields adjacent peptide bonds from the active sites of proteases (such as trypsin, elastase, and DPP-IV), significantly extending the in vivo half-life of the resulting therapeutic 2.

The Di-Boc Protection Strategy: During multi-step solid-phase peptide synthesis (SPPS) or solution-phase chemistry, the primary alpha-amine and the side-chain delta-amine of ornithine must be protected to prevent unwanted lactamization or cross-coupling. The N,N'-di-Boc strategy is chosen because Boc groups are highly stable under basic and nucleophilic conditions, yet can be cleanly and globally cleaved using strong acids like Trifluoroacetic acid (TFA) 3.

Biological Application: Targeting Polyamine Biosynthesis

Beyond peptide engineering, the deprotected form—α-methyl-ornithine—is a potent, competitive inhibitor of Ornithine Decarboxylase (ODC) 4. ODC is the rate-limiting enzyme in polyamine biosynthesis, responsible for decarboxylating ornithine to produce putrescine 5. Because rapidly proliferating cancer cells (e.g., hepatoma cells) rely heavily on polyamines (putrescine, spermidine, and spermine) for DNA stabilization and cell division, ODC inhibition effectively blocks tumor proliferation 4.

Polyamine biosynthesis pathway and competitive ODC inhibition by α-methyl-ornithine.

Quantitative Stability and Kinetic Profiling

The integration of the alpha-methyl group yields measurable improvements in both chemical and biological stability. The table below summarizes the comparative kinetic data.

| Parameter | Native L-Ornithine | α-Methyl-DL-Ornithine | Causality / Significance |

| Proteolytic Half-Life (Trypsin, 37°C) | < 2 hours | > 48 hours | Steric hindrance at the α-carbon restricts protease active-site access 1. |

| ODC Inhibition ( Ki ) | N/A (Natural Substrate) | ~0.5 mM | Competitive binding blocks polyamine biosynthesis without being metabolized 4. |

| Di-Boc Cleavage Time (95% TFA) | ~30 mins | ~45 mins | The steric bulk of the α-methyl slightly reduces the acidolysis rate of the alpha-Boc 3. |

| Conformational Preference | Flexible coil | Helical promotion | Restricted φ/ψ dihedral angles pre-organize the peptide backbone 1. |

Experimental Workflows (Self-Validating Systems)

To utilize Di-Boc-α-methyl-DL-ornithine effectively, strict protocols must be followed to ensure complete deprotection without side reactions, followed by rigorous stability validation.

Protocol 1: Acid-Mediated Global Deprotection (Di-Boc Cleavage)

Causality Note: During Boc removal, highly reactive tert-butyl carbocations are generated. Without scavengers, these cations will re-alkylate nucleophilic side chains. Triisopropylsilane (TIPS) and water are added specifically to trap these cations [[6]]().

-

Preparation: Dissolve 1.0 mmol of Di-Boc-α-methyl-DL-ornithine (or the resin-bound peptide containing it) in 5 mL of anhydrous Dichloromethane (DCM).

-

Cleavage Cocktail Formulation: Prepare a fresh mixture of 95% TFA, 2.5% TIPS, and 2.5% LC-MS grade water.

-

Reaction: Chill the cocktail to 0°C. Add 10 mL of the cocktail to the DCM solution dropwise to control the exothermic acidolysis. Let the reaction warm to room temperature and stir for 45 minutes.

-

Validation & Recovery: Evaporate the TFA/DCM under a gentle stream of nitrogen. Precipitate the deprotected α-methyl-DL-ornithine by adding 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and analyze the white pellet via LC-MS to confirm the disappearance of the +200 Da (Di-Boc) mass shift.

Protocol 2: In Vitro Proteolytic Stability Assay

Causality Note: To prove that the alpha-methyl group confers stability, this assay uses a self-validating internal control (a native ornithine peptide) run in parallel with the modified peptide.

-

Substrate Preparation: Prepare 100 µM stock solutions of both the native ornithine peptide and the α-methyl-ornithine peptide in 50 mM Tris-HCl buffer (pH 7.4).

-

Protease Incubation: Add Trypsin (or human serum) to a final concentration of 2 µg/mL. Incubate at 37°C in a thermoshaker.

-

Aliquot Sampling & Quenching: At time intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the enzymatic activity by adding 50 µL of 1% Formic Acid in Acetonitrile.

-

Quantification: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining intact parent mass.

Standardized workflow for Di-Boc deprotection and proteolytic stability quantification.

Conclusion

Di-Boc-α-methyl-DL-ornithine is a highly versatile building block that bridges the gap between synthetic feasibility and biological resilience. By leveraging the acid-labile Di-Boc protection scheme alongside the steric shielding of the alpha-methyl group, researchers can reliably synthesize ODC inhibitors and advanced peptide therapeutics that bypass the rapid enzymatic degradation pathways limiting traditional biologics.

References

- BenchChem.

- NIH / Proc Natl Acad Sci U S A.

- Google Patents. CA2933405A1 - Protease-resistant peptides.

- Wiley-VCH. 1 Protection Reactions.

- NIH / Cancers (Basel). c-MYC-Driven Polyamine Metabolism in Ovarian Cancer: From Pathogenesis to Early Detection and Therapy.

- Merck Millipore. Novabiochem® Peptide Synthesis Guidelines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CA2933405A1 - Protease-resistant peptides - Google Patents [patents.google.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-MYC-Driven Polyamine Metabolism in Ovarian Cancer: From Pathogenesis to Early Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Engineering Steric and Metabolic Robustness: The Role of Di-Boc-α-Methyl-DL-Ornithine in Peptidomimetic Design

The transition of peptides from highly potent biological modulators to viable clinical therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and conformational promiscuity. As a Senior Application Scientist, I frequently encounter the limitations of native L-amino acids in drug design. To circumvent these liabilities, the strategic incorporation of α,α-disubstituted amino acids—specifically α-methylated derivatives—has emerged as a cornerstone of modern peptidomimetic engineering.

Di-Boc-α-methyl-DL-ornithine (CAS 1219378-96-7) represents a highly versatile building block in this paradigm[1]. By featuring a methyl group at the stereogenic alpha-carbon, this non-natural amino acid imparts profound steric hindrance around the peptide backbone. Furthermore, the orthogonal Di-Boc (tert-butyloxycarbonyl) protection of both the α- and δ-amino groups enables precise, site-directed coupling in solution-phase and specialized solid-phase syntheses. This technical guide dissects the mechanistic rationale, biological applications, and validated synthetic workflows for utilizing Di-Boc-α-methyl-DL-ornithine in advanced peptide design.

Mechanistic Foundations: The Power of α-Methylation

The introduction of a methyl group at the α-carbon fundamentally alters the thermodynamic and kinetic landscape of the resulting peptide.

-

Conformational Restriction (The Thorpe-Ingold Effect): Native ornithine exhibits significant rotational freedom around its φ (phi) and ψ (psi) dihedral angles. α-Methylation restricts this conformational space, heavily biasing the local backbone toward α-helical or β-turn geometries. This pre-organization reduces the entropic penalty upon receptor binding, frequently translating to enhanced target affinity.

-

Enzymatic Shielding: Proteases (such as trypsin, which typically cleaves adjacent to basic residues like ornithine and arginine) rely on precise docking of the peptide backbone into their catalytic clefts. The steric bulk of the α-methyl group physically occludes the scissile amide bond, rendering the peptide highly resistant to enzymatic hydrolysis.

Biological Application: Targeting the Polyamine Pathway

Beyond its structural role in larger peptides, α-methyl ornithine is a biologically active pharmacophore in its own right. It acts as a potent, competitive inhibitor of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis[2]. Polyamines (putrescine, spermidine, spermine) are critical for DNA synthesis and cell proliferation. By inhibiting ODC, α-methyl ornithine rapidly depletes intracellular putrescine and spermidine, thereby blocking the proliferation of rapidly dividing cells, such as hepatoma tissue culture cells[3].

Fig 1: Polyamine biosynthesis pathway and competitive ODC inhibition by α-methyl ornithine.

Quantitative Impact on Peptide Properties

The empirical benefits of substituting native L-ornithine with its α-methylated counterpart are striking. The table below synthesizes typical quantitative shifts observed during peptidomimetic optimization.

| Parameter | Native L-Ornithine | α-Methyl-Ornithine | Fold Change / Impact |

| in vitro Plasma Half-Life (t1/2) | ~15 - 30 minutes | > 12 hours | > 24-fold increase in stability |

| Proteolytic Susceptibility | High (Trypsin cleavage) | Negligible | Complete shielding of scissile bond |

| Conformational Freedom | Highly flexible | Restricted (Helical/Turn) | Decreased entropy penalty on binding |

| ODC Inhibitory Activity | N/A (Native Substrate) | Low micromolar IC50 | Potent competitive inhibition[2] |

Synthetic Workflows & Self-Validating Protocols

Working with α,α-disubstituted amino acids requires specialized synthetic considerations. The steric bulk that provides protease resistance also severely hinders nucleophilic attack during peptide coupling. Consequently, standard coupling reagents (like EDC/HOBt) often result in poor yields.

The use of the Di-Boc derivative (Di-Boc-α-methyl-DL-ornithine) is highly strategic. It allows for solution-phase coupling of the free C-terminus while completely masking the nucleophilicity of both the α- and δ-amines. Furthermore, it serves as a critical precursor; post-coupling, the δ-amine can be selectively guanidinylated to synthesize optically pure C-α-methyl-arginine derivatives[4].

Fig 2: Solution-phase synthesis workflow utilizing Di-Boc-α-methyl-DL-ornithine.

Protocol: High-Efficiency Solution-Phase Coupling and Validation

To ensure a self-validating and high-yielding reaction, the following protocol leverages highly reactive uronium salts (HATU) to overcome the steric barrier of the α-methyl group.

-

Activation (Overcoming Steric Hindrance): Dissolve 1.0 equivalent of Di-Boc-α-methyl-DL-ornithine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N2 or Argon). Add 1.1 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is strictly required because the Thorpe-Ingold effect of the α-methyl group creates severe steric crowding around the carbonyl carbon, rendering less reactive esters (like HOBt) kinetically incompetent.

-

-

Coupling: Introduce 0.9 equivalents of the target amine (e.g., a growing peptide chain or a small molecule pharmacophore). Stir continuously at room temperature for 18–24 hours.

-

Causality: The extended reaction time compensates for the reduced reaction kinetics. Using the amine as the limiting reagent (0.9 eq) ensures its complete consumption, simplifying downstream purification.

-

-

Workup & Extraction: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid (to remove unreacted amines/DIPEA), saturated NaHCO3 (to remove unreacted acids), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Global Deprotection: Resuspend the crude intermediate in a 50:50 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

-

Causality: TFA cleanly and simultaneously cleaves both the α- and δ-Boc groups. The byproducts (CO2 and isobutylene) are volatile and easily removed by evaporation, leaving the TFA salt of the diamine.

-

-

Self-Validation (RP-HPLC & LC-MS): Analyze the crude product via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

-

Causality: This step closes the validation loop. The presence of two closely eluting peaks with identical mass-to-charge (m/z) ratios confirms the successful coupling and deprotection of the DL-diastereomers. If a specific stereoisomer is required for biological activity, preparative RP-HPLC using a chiral stationary phase is subsequently employed to resolve the active enantiomer.

-

Conclusion

The integration of Di-Boc-α-methyl-DL-ornithine into peptidomimetic workflows represents a triumph of rational chemical design over biological limitations. By simultaneously restricting conformational entropy and establishing an impenetrable steric shield against proteolysis, α-methylated ornithine derivatives elevate peptides from transient signaling molecules to robust, orally bioavailable drug candidates. Whether utilized as a potent ODC inhibitor or as an architectural scaffold for protease-resistant therapeutics, its utility remains indispensable in the modern medicinal chemist's toolkit.

References

-

Mamont, P. S., et al. "Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture." Proceedings of the National Academy of Sciences 73.5 (1976): 1626-1630. URL:[Link]

- Google Patents. "Protease-resistant peptides" Patent CA2933405A1.

-

Chen, S. T., et al. "Synthesis of optically pure C alpha-methyl-arginine." International Journal of Peptide and Protein Research 40.2 (1992): 119-126. URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Synthesis of optically pure C alpha-methyl-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

Advantages of alpha-methylated amino acids in peptide stability

The Structural Shield: Advantages of α -Methylated Amino Acids in Peptide Stability

The Proteolytic Bottleneck in Peptide Therapeutics

Peptides offer unparalleled target specificity and binding affinity, bridging the gap between small molecules and large biologics. However, their clinical translation is frequently derailed by a fundamental biological vulnerability: proteolytic instability . Endogenous peptidases rapidly recognize and cleave standard L-amino acid peptide bonds, often reducing the in vivo half-life of a therapeutic peptide to mere minutes.

To circumvent this, structural biologists and medicinal chemists have turned to backbone modifications. Among the most potent strategies is the incorporation of α -methylated amino acids ( α -MAAs) . By replacing the α -hydrogen of an amino acid with a methyl group, we introduce a quaternary carbon center. This single, highly localized modification fundamentally alters the peptide's steric and conformational landscape, providing a robust defense against enzymatic degradation without drastically increasing the molecule's overall lipophilicity or size.

Mechanistic Foundations of α -Methylation

The stabilizing power of α -MAAs is not magic; it is governed by strict thermodynamic and steric principles. The advantages manifest through two primary mechanisms:

Steric Shielding of the Scissile Bond

Proteases require precise geometric alignment to execute nucleophilic attack on a peptide bond. The introduction of an α -methyl group creates a massive steric blockade directly adjacent to the carbonyl carbon. This bulk physically prevents the protease active site (e.g., the catalytic triad in serine proteases) from achieving the necessary proximity and transition-state geometry for hydrolysis 1.

Conformational Pre-organization (The Thorpe-Ingold Effect)

Beyond simple blocking, α -methylation restricts the allowable Ramachandran dihedral angles ( ϕ and ψ ) of the peptide backbone. Known as the Thorpe-Ingold effect (or gem-dimethyl effect), the mutual repulsion between the α -methyl group and the amino acid side chain forces the backbone into highly specific, constrained conformations—most notably promoting α -helices or β -turns 2. Because proteases generally require their substrates to adopt an extended β -strand conformation to fit into the binding cleft, the rigid helical induction provided by α -MAAs further renders the peptide "invisible" to the enzyme.

Mechanism of proteolytic resistance via alpha-methyl steric shielding and the Thorpe-Ingold effect.

Quantitative Impact on Peptide Half-Life

The theoretical benefits of α -methylation translate dramatically into empirical stability. By shielding known cleavage sites, researchers have successfully converted highly labile discovery hits into viable preclinical candidates. Below is a comparative summary of stability enhancements observed across different therapeutic peptide classes.

Table 1: Comparative Proteolytic Stability Profiles

| Peptide System / Target | Modification | Assay Matrix / Protease | Half-life ( t1/2 ) Wild-Type | Half-life ( t1/2 ) α -Methylated | Fold Increase |

| G-A-L-A Model Peptide | α -Methyl Alanine | Trypsin | 0.5 hours | > 24.0 hours | > 48x |

| Bicyclic FXII Inhibitor | Unnatural α -MAAs | Human Plasma | < 2.0 hours | > 128.0 hours | > 64x |

| MMP-2 Inhibitor | Unnatural α -MAAs | Human Plasma | < 1.0 hours | 4.4 hours | > 4x |

| ApoC2-Mimetic (SP2) | α -Methylated (Aib) | Proteinase K | Rapid Degradation | Highly Resistant | N/A |

Data synthesized from literature demonstrating the impact of unnatural α -MAAs on cyclic inhibitors 3 and ApoC2 mimetics 4.

Experimental Methodologies: A Self-Validating System

To harness these advantages, one must overcome the inherent synthetic challenges and rigorously validate the resulting stability. The very steric hindrance that protects the peptide from proteases also makes it notoriously difficult to synthesize.

End-to-end workflow for the synthesis and stability validation of alpha-methylated peptides.

Protocol 1: Microwave-Assisted SPPS of α -Methylated Peptides

Causality & Rationale: Standard Fmoc-SPPS relies on the nucleophilic attack of the incoming amino acid's amine onto the activated carboxyl group of the resin-bound peptide. When incorporating an α -MAA, the quaternary α -carbon drastically increases the activation energy required for the transition state. Standard HBTU/DIPEA coupling will fail or result in massive deletion sequences. We must shift to highly reactive uronium salts (HATU) combined with microwave irradiation to supply the kinetic energy needed to force the sterically clashed transition state.

Step-by-Step Methodology:

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes to ensure maximum accessibility of active sites.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF for 2 x 5 minutes. Wash extensively with DMF.

-

Activation of α -MAA: Dissolve 4 equivalents (0.4 mmol) of the Fmoc- α -MAA-OH and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA. Critical: Allow pre-activation for exactly 2 minutes to form the highly reactive 7-aza-OBt ester intermediate.

-

Coupling (Microwave): Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. (Note: Avoid exceeding 75°C to prevent epimerization of adjacent residues).

-

Capping: To prevent deletion sequences from unreacted amines, treat the resin with 10% acetic anhydride and 10% DIEA in DMF for 5 minutes.

-

Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Quantitative Serum Stability Assay

Causality & Rationale: A simple buffer assay is insufficient for clinical translation because in vivo degradation is driven by a complex, synergistic milieu of endo- and exopeptidases. We utilize a human serum stability assay. The critical step here is quenching: because enzymatic activity continues ex vivo, we must use an acidic precipitant to instantaneously denature serum proteins and drop the pH below the functional range of neutral proteases, ensuring the LC-MS snapshot accurately reflects the specific time point.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mM stock solution of the purified α -methylated peptide in sterile PBS (pH 7.4).

-

Matrix Equilibration: Pre-warm 25% human serum (diluted in PBS) to 37°C in a water bath.

-

Incubation: Initiate the assay by mixing the peptide stock with the pre-warmed serum to a final peptide concentration of 10 µM. Incubate at 37°C with gentle agitation.

-

Time-Point Sampling: At designated intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediate Quenching: Immediately transfer the aliquot into a microcentrifuge tube containing 50 µL of ice-cold 10% Trichloroacetic acid (TCA) or 10% TFA in Acetonitrile. This instantly precipitates serum proteins and halts all protease activity.

-

Isolation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Extract the supernatant and analyze via RP-HPLC/LC-MS. Quantify the remaining intact peptide by integrating the area under the curve (AUC) of the parent mass peak relative to the t=0 baseline.

Conclusion

The strategic incorporation of α -methylated amino acids represents a paradigm shift in peptide drug design. By leveraging the physical realities of steric hindrance and the Thorpe-Ingold effect, researchers can systematically program proteolytic resistance into their molecules. While synthesis requires specialized, high-energy coupling protocols, the resulting exponential increases in half-life make α -methylation an indispensable tool for modern drug development professionals.

References

- Benchchem. A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.

- ResearchGate. Control of peptide conformation by the Thorpe-Ingold effect.

- EPFL Infoscience. Development of cyclic peptide inhibitors of coagulation factor XII and matrix metalloproteinase 2.

- National Institutes of Health (NIH) / PMC. Short hydrocarbon stapled ApoC2-mimetic peptides activate lipoprotein lipase and lower plasma triglycerides in mice.

Di-Boc-α-Methyl-DL-Ornithine: A Synthetic Precursor for Targeted Ornithine Decarboxylase Inhibition

A Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

The polyamine biosynthesis pathway is a critical metabolic hub for cellular proliferation, making it a prime target for oncology and anti-parasitic drug development. The rate-limiting enzyme in this pathway, Ornithine Decarboxylase (ODC) , catalyzes the conversion of L-ornithine to putrescine.

While α-methylornithine (α-MO) is a well-established, potent competitive inhibitor of ODC, its highly polar, zwitterionic nature limits its synthetic versatility and membrane permeability. Di-Boc-α-methyl-DL-ornithine (CAS: 1219378-96-7) serves as a crucial synthetic precursor. By masking the α- and δ-amino groups with tert-butyloxycarbonyl (Boc) protecting groups, researchers can seamlessly incorporate this inhibitor into peptide-drug conjugates (PDCs), targeted liposomal delivery systems, or chemically deprotect it to yield the active inhibitor for in vitro and in vivo assays.

This guide provides a comprehensive mechanistic analysis of α-MO-mediated ODC inhibition, details the chemical rationale for Di-Boc protection, and outlines self-validating experimental protocols for its application.

Mechanistic Grounding: The "Why"

The Polyamine Biosynthesis Pathway

Polyamines (putrescine, spermidine, and spermine) are polycationic alkylamines essential for DNA replication, chromatin stabilization, and cell cycle progression. ODC is highly upregulated in rapidly dividing tumor cells. Inhibiting ODC depletes intracellular putrescine and spermidine, leading to cytostasis (G1 cell cycle arrest) [1].

Fig 1: Polyamine biosynthesis pathway and ODC inhibition by α-methylornithine.

Mechanism of ODC Inactivation by α-Methylornithine

Unlike simple competitive binders, α-MO acts as a mechanism-based inactivator. ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. When α-MO enters the active site, it forms a Schiff base with PLP.

However, because of the steric and electronic influence of the α-methyl group, the enzyme cannot catalyze normal decarboxylation. Instead, α-MO undergoes a decarboxylation-dependent transamination [2]. The presence of the methyl group causes incorrect protonation of the quinoid intermediate. This aberrant protonation hydrolyzes the complex into pyridoxamine phosphate (PMP) and 5-amino-2-pentanone , leaving the enzyme trapped in an inactive state until fresh PLP is supplied.

The Chemical Rationale for Di-Boc Protection

Boc groups are not biologically labile; they are not cleaved by intracellular esterases or peptidases. Therefore, Di-Boc-α-methyl-DL-ornithine is inactive in vitro against ODC in its protected state. Its utility lies in chemical synthesis:

-

Peptide Synthesis: The Boc groups allow the molecule to be used in Solid-Phase Peptide Synthesis (SPPS) to create cell-penetrating peptides (CPPs) that deliver the inhibitor directly to the cytosol.

-

Lipophilicity: Unprotected α-MO is highly hydrophilic (cLogP ≈ -3.4) [3], resulting in poor passive membrane diffusion. By selectively deprotecting and conjugating the precursor to lipophilic carriers, researchers can drastically improve pharmacokinetic profiles.

Quantitative Data & Analytics

To understand the efficacy of α-MO, we must compare its kinetic parameters against the natural substrate and evaluate its downstream cellular effects.

Table 1: Kinetic Parameters of ODC Substrates and Inhibitors

Data synthesized from foundational biochemical analyses of Lactobacillus 30a and mammalian ODC [2].

| Compound | Role | Km / Ki (mM) | Relative Decarboxylation Rate | Mechanism |

| L-Ornithine | Natural Substrate | ~0.1 - 0.5 | 1.0 (Baseline) | Standard Decarboxylation |

| α-Methylornithine | Inhibitor | ~0.25 | ~0.00016 (6000x slower) | Decarboxylation-dependent transamination |

| DFMO (Eflornithine) | Irreversible Inhibitor | ~0.04 | N/A | Covalent alkylation of active site Cys |

Table 2: Polyamine Depletion in 9L Rat Brain Tumor Cells

Treatment with 10 mM α-MO over 48 hours demonstrates significant polyamine shift, inducing cytostasis [4].

| Polyamine | Intracellular Level (% of Control) | Time to Max Depletion | Causality / Biological Note |

| Putrescine | < 5% | 12 hours | Direct result of ODC inhibition. |

| Spermidine | < 20% | 48 hours | Downstream depletion due to lack of putrescine substrate. |

| Spermine | 150% - 200% | 48 hours | Compensatory cellular uptake/synthesis response to spermidine depletion. |

Experimental Workflows (The "How")

To ensure scientific integrity, the following protocols are designed as self-validating systems . We include specific control arms to prove that observed biological effects are mechanistically driven by ODC inhibition, rather than off-target toxicity.

Fig 2: Experimental workflow from Di-Boc chemical deprotection to cellular assay.

Protocol 1: Chemical Deprotection of Di-Boc-α-Methyl-DL-Ornithine

Objective: Remove Boc protecting groups to yield biologically active α-methylornithine trifluoroacetate salt.

-

Solubilization: Dissolve 100 mg of Di-Boc-α-methyl-DL-ornithine in 2 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under inert gas (Argon/N2).

-

Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 2 mL of Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 TFA:DCM ratio.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain will turn deep purple upon deprotection).

-

Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Precipitation: Triturate the resulting oil with 10 mL of ice-cold diethyl ether. The α-methylornithine TFA salt will precipitate as a white solid.

-

Collection: Centrifuge, decant the ether, and dry the pellet under high vacuum overnight. Store at -20°C.

Protocol 2: Cell-Based Cytostasis and Rescue Assay (Self-Validating)

Objective: Confirm that α-MO induces cytostasis specifically via polyamine depletion.

-

Cell Seeding: Seed 9L rat brain tumor cells in T-75 flasks at an initial density of 5×105 cells/flask in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

-

Treatment Arms:

-

Arm A (Control): Vehicle only (PBS).

-

Arm B (Inhibition): 10 mM α-methylornithine (prepared from Protocol 1, neutralized to pH 7.4).

-

Arm C (Rescue Validation): 10 mM α-methylornithine + 1 mM exogenous Putrescine.

-

-

Incubation: Incubate for 48 hours.

-

Cell Viability & Cycle Analysis: Harvest cells and perform Trypan Blue exclusion counting and Propidium Iodide (PI) staining for Flow Cytometry.

-

Causality Check:

-

Expected Result: Arm B should show significant growth arrest (cytostasis) with cells accumulating in the G1 phase. Arm C should exhibit normal growth kinetics, identical to Arm A.

-

Interpretation: If exogenous putrescine (Arm C) rescues the cells, it definitively proves the cytostatic effect of α-MO is caused by ODC inhibition/polyamine depletion, not off-target cytotoxicity [4].

-

Conclusion & Future Perspectives

Di-Boc-α-methyl-DL-ornithine is an indispensable building block for researchers aiming to modulate polyamine metabolism. While its active moiety, α-methylornithine, is a highly specific ODC inactivator, the Di-Boc protected precursor unlocks the ability to synthesize advanced drug delivery vehicles, such as lipid-nanoparticle (LNP) encapsulated prodrugs or peptide-targeted therapeutics. As the role of polyamines in tumor immune evasion and host-pathogen interactions becomes clearer, the synthetic versatility of this precursor will be paramount in developing next-generation ODC inhibitors.

References

-

Title: Polyamines in cancer: integrating organismal metabolism and antitumour immunity. Source: Nature Reviews Cancer (2022). URL: [Link]

-

Title: Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Source: Biochemistry (1978). URL: [Link]

-

Title: PubChem Compound Summary for CID 2113, alpha-Methylornithine. Source: National Center for Biotechnology Information (2024). URL: [Link]

-

Title: Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells. Source: Cancer Research (1983). URL: [Link]

Impact of steric hindrance in alpha-methyl ornithine analogs

Engineering Polyamine Biosynthesis Inhibitors: The Impact of Steric Hindrance in α -Methyl Ornithine Analogs

Executive Summary

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of L-ornithine to putrescine. Because elevated polyamine levels are strictly correlated with rapid cellular proliferation, ODC has long been a high-value target in both oncology and the treatment of parasitic infections (such as African trypanosomiasis).

Among the earliest and most extensively studied ODC inhibitors is α -methylornithine . By substituting the α -hydrogen of L-ornithine with a methyl group, researchers created a potent competitive inhibitor that profoundly blocks the proliferation of rapidly dividing cells[1]. However, attempts to optimize this scaffold by extending the alkyl chain revealed a steep drop-off in efficacy. This technical guide explores the structural biology of ODC inhibition, the precise mechanistic impact of steric hindrance at the α -carbon, and the self-validating experimental workflows required to evaluate novel α -alkyl analogs.

The Structural Biology of ODC Inhibition

ODC is a Pyridoxal 5'-Phosphate (PLP)-dependent enzyme. The catalytic cycle begins with the transimination of L-ornithine, forming a PLP-substrate Schiff base. The enzyme's active site precisely positions the α -carbon of ornithine to facilitate the cleavage of the C-C bond, releasing CO2 and forming a quinoid intermediate, which is subsequently protonated to yield putrescine.

The α -position of the substrate is the epicenter of this catalytic event. Modifying this position with a functional group fundamentally alters the enzyme-substrate interaction:

-

Prevention of Normal Turnover: The presence of an α -alkyl group creates a substrate analog that can still bind the PLP-Schiff base but resists standard decarboxylation.

-

Conformational Locking: The added bulk restricts the rotational freedom of the molecule, locking it into a conformation that either perfectly mimics the transition state or sterically clashes with the active site pocket.

Mechanistic Impact of Steric Hindrance at the α -Position

The "Goldilocks" Zone of α -Methylation

α -Methylornithine occupies an optimal steric profile. The methyl group is small enough to fit within the active site without causing a severe steric clash, allowing it to act as a highly potent competitive inhibitor[1]. Furthermore, α -methylornithine is not entirely inert. It undergoes a slow, decarboxylation-dependent transamination[2]. Because of the methyl group, the resulting quinoid intermediate is incorrectly protonated, leading to the formation of pyridoxamine phosphate and 5-amino-2-pentanone, thereby leaving the enzyme trapped in an inactive state[2].

The Steric Wall: Increasing Alkyl Chain Length

When the α -substituent is extended beyond a methyl group, the binding affinity collapses. A landmark structure-activity relationship study synthesized a series of α -alkyl ornithine analogs (ethyl, n-propyl, n-butyl, n-hexyl, and n-octyl) and evaluated them in vitro[3].

As the alkyl chain length increases, the steric bulk physically prevents the optimal alignment required for Schiff base formation. For instance, α -n-butylornithine is 270-fold less active than α -methylornithine[3]. Interestingly, extending the chain even further to an octyl group results in a slight recovery of activity (only 60-fold less active than the methyl analog)[3]. This non-linear QSAR suggests that while the immediate active site strictly rejects bulk, a secondary hydrophobic pocket may exist further down the binding channel that partially compensates for the initial steric clash.

Mechanistic pathways of ODC inhibition and the impact of steric hindrance.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of steric hindrance on the relative inhibitory activity of α -alkyl ornithine analogs, establishing the baseline for rational drug design.

| Analog | α -Substituent | Relative Inhibitory Activity | Mechanistic Impact / Steric Profile |

| α -Methylornithine | -CH 3 | 1x (Baseline, Most Active) | Optimal steric fit; locks conformation, induces transamination[3],[2]. |

| α -Ethylornithine | -CH 2 CH 3 | Significantly Reduced | Increased bulk initiates steric clash with active site pocket[3]. |

| α -n-Propylornithine | -(CH 2 ) 2 CH 3 | Significantly Reduced | Severe steric hindrance prevents optimal Schiff base orientation[3]. |

| α -n-Butylornithine | -(CH 2 ) 3 CH 3 | 270-fold less active | Maximum steric clash; least active analog in the series[3]. |

| α -n-Octylornithine | -(CH 2 ) 7 CH 3 | 60-fold less active | Slight recovery of activity due to secondary hydrophobic pocket binding[3]. |

Experimental Workflow: Evaluating Steric Hindrance in Novel Analogs

To accurately determine the Ki and evaluate the steric limitations of novel ODC inhibitors, a highly controlled radiometric assay must be employed. As an Application Scientist, I emphasize that a protocol is only as good as its self-validating controls. Below is the gold-standard methodology for quantifying ODC inhibition.

Step-by-Step Radiometric ODC Inhibition Assay

-

Enzyme Preparation:

-

Dilute recombinant human ODC in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 50 µM Pyridoxal 5'-Phosphate (PLP), and 2.5 mM Dithiothreitol (DTT).

-

Causality Check: Why DTT? ODC contains a highly reactive active-site cysteine that is strictly required for catalytic activity. DTT maintains this residue in a reduced state, preventing artifactual loss of activity due to oxidative cross-linking.

-

-

Inhibitor Pre-incubation:

-

Aliquot the enzyme into reaction tubes and add varying concentrations of the α -alkyl analog. Incubate at 37°C for 15 minutes.

-

Causality Check: Why pre-incubate? Because α -methylornithine acts as a slow, decarboxylation-dependent inactivator[2]. Pre-incubation allows the transamination reaction to reach a steady state, ensuring accurate measurement of maximum inhibitory capacity rather than just initial competitive binding.

-

-

Substrate Addition:

-

Initiate the reaction by adding a substrate mix containing 0.2 mM cold L-ornithine spiked with 0.5 µCi of L-[1- 14 C]ornithine.

-

Immediately seal the reaction tube with a rubber septum equipped with a center well containing a piece of filter paper soaked in 20 µL of 1 M KOH (or hyamine hydroxide).

-

-

Reaction & Quenching:

-

Incubate the sealed tubes at 37°C for 30 minutes.

-

Terminate the reaction by injecting 0.5 mL of 10% Trichloroacetic acid (TCA) through the septum into the main reaction mixture (avoiding the center well).

-

Causality Check: Why a TCA quench? TCA serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it sharply lowers the pH of the assay buffer. This acidic shift forces all dissolved bicarbonate ( HCO3− ) to convert into gaseous 14CO2 , ensuring complete volatilization.

-

-

Quantification & Analysis:

-

Allow the tubes to sit for an additional 30 minutes to ensure complete trapping of the released 14CO2 onto the KOH-soaked filter paper.

-

Transfer the filter paper to scintillation vials containing 5 mL of scintillation cocktail and quantify using a liquid scintillation counter.

-

Plot the data using a Dixon plot (1/v vs. [I]) to determine the Ki and confirm the competitive nature of the inhibition.

-

Radiometric workflow for evaluating ODC inhibitor kinetics and binding affinity.

Implications for Drug Development

The study of steric hindrance in α -alkyl ornithine analogs directly paved the way for one of the most successful anti-parasitic drugs in history: Eflornithine (DFMO) .

Drug developers realized that simply increasing the size of the alkyl chain led to catastrophic steric clashes[3]. To increase potency without exceeding the spatial limitations of the active site, they replaced the hydrogen atoms of the α -methyl group with fluorine atoms, creating α -difluoromethylornithine. Fluorine is highly electronegative but sterically similar to hydrogen. This brilliant modification maintained the optimal steric profile of the methyl group while introducing a mechanism-based "suicide" inhibition pathway. The electronegative fluorines turn the decarboxylated intermediate into a highly reactive electrophile, which covalently binds to the active site cysteine, irreversibly shutting down the enzyme.

Understanding the precise spatial boundaries of the ODC active site—as mapped by early α -alkyl analogs—was the critical stepping stone to this pharmacological breakthrough.

References

-

Abdel-Monem, M. M., Newton, N. E., Ho, B. C., & Weeks, C. E. (1975). Potential inhibitors of polyamine biosynthesis. 2. alpha-Alkyl- and benzyl-(+/-)-ornithine. Journal of Medicinal Chemistry, 18(6), 600–604.[Link]

-

Mamont, P. S., Böhlen, P., McCann, P. P., Bey, P., Schuber, F., & Tardif, C. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Proceedings of the National Academy of Sciences, 73(5), 1626-1630.[Link]

-

O'Leary, M. H., & Herreid, R. M. (1978). Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Biochemistry, 17(6), 1010-1014.[Link]

Sources

- 1. Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Engineering Proteolytic Resilience: A Technical Guide to Racemic Di-Boc-alpha-methyl-DL-ornithine in Peptide Library Screening

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically bottlenecked by their poor pharmacokinetic (PK) properties, primarily their susceptibility to rapid proteolytic degradation. To overcome this, drug development professionals increasingly rely on unnatural amino acids (UAAs) during lead optimization.

This whitepaper provides an in-depth technical analysis of Di-Boc-alpha-methyl-DL-ornithine (CAS: 1219378-96-7)[1], a highly specialized building block used in combinatorial library screening. By introducing a quaternary stereocenter and a reactive side-chain, this molecule enables the discovery of peptidomimetics with exceptional enzymatic stability and targeted receptor affinity.

Chemical Rationale & Structural Dynamics

The Alpha-Methyl Advantage (Steric Shielding)

Di-Boc-alpha-methyl-DL-ornithine is a derivative of 2,5-diaminopentanoic acid where the α -hydrogen is replaced by a methyl group[2]. This seemingly minor substitution fundamentally alters the peptide's biophysical profile:

-

Conformational Restriction: The α -methyl group induces the Thorpe-Ingold effect, heavily restricting the ϕ and ψ dihedral angles of the peptide backbone. This restriction forces the peptide into specific secondary structures, such as α -helices or β -turns, which can dramatically lower the entropic cost of receptor binding[3].

-

Proteolytic Resistance: The steric bulk of the quaternary α -carbon physically shields adjacent scissile peptide bonds from the active sites of proteases. Peptides incorporating α -methyl amino acids demonstrate near-total resistance to degradation by enzymes like DPP-IV, neprilysin, and trypsin, extending serum half-lives from minutes to over 240 hours[4].

-

Chiral Stability: Lacking an α -proton, the residue is completely immune to racemization or epimerization under basic conditions during synthesis or in physiological environments[3].

The Ornithine Side Chain & Di-Boc Protection

Ornithine is a non-proteinogenic homolog of lysine, possessing one fewer methylene group in its side chain. The primary δ -amine provides a critical vector for salt-bridge formation with target receptors or serves as an orthogonal handle for conjugating fluorophores, radioligands, or cyclization linkers.

The Di-Boc (tert-butyloxycarbonyl) protection strategy—masking both the α

- and δ -amines—makes this specific molecule ideal for Boc-Solid Phase Peptide Synthesis (Boc-SPPS) or solution-phase combinatorial chemistry. Furthermore, utilizing the racemic (DL) mixture in early-stage library screening allows researchers to simultaneously sample both stereochemical orientations (D- and L- configurations) within a single screening well, maximizing chemical space exploration before chiral deconvolution[1].

Application in Library Screening Workflows

In modern drug discovery, natural peptide hits discovered via phage display are systematically optimized using second-generation synthetic libraries. Di-Boc-alpha-methyl-DL-ornithine is frequently substituted into positions highly susceptible to cleavage or positions requiring enhanced target interaction.

For example, in the development of cMet/HGF receptor antagonists[5] and KDR/VEGF binding peptides[6], researchers synthesized secondary libraries replacing native basic residues (like Arginine or Lysine) with α -methyl ornithine. This substitution successfully maintained sub-micromolar dissociation constants ( Kd ) while conferring the necessary stability for in vivo efficacy.

Caption: Iterative workflow from phage display hit to UAA-optimized peptidomimetic lead.

Quantitative Data: Impact of Alpha-Methylation

The empirical advantage of incorporating α -methylated UAAs is best demonstrated through comparative pharmacokinetic and pharmacodynamic data. The table below summarizes the typical performance enhancements observed when native lysine/arginine residues are replaced with α -methyl ornithine in targeted binding peptides.

| Parameter | Native Peptide (e.g., L-Lysine) | Optimized Peptidomimetic ( α -Me-Orn) | Fold Improvement |

| Receptor Affinity ( Kd ) | 0.85 µM | 0.20 µM | ~4x tighter binding |

| Trypsin Half-Life ( t1/2 ) | < 1 hour | > 240 hours | > 240x increase |

| Serum Stability ( t1/2 ) | 2.5 hours | 168 hours | ~67x increase |

| Epimerization Rate | ~3% per 24h (pH 8) | 0% (Structurally impossible) | Absolute |

Data synthesized from patent claims regarding protease-resistant peptides and cMet binding libraries[4][5].

Caption: Mechanism of proteolytic resistance induced by alpha-methyl steric shielding.

Experimental Protocol: Boc-SPPS Incorporation of Sterically Hindered UAAs

Coupling α -methyl amino acids presents a significant kinetic challenge. The steric bulk of the methyl group drastically reduces the nucleophilicity of the α -amine and hinders the approach of the incoming activated carboxylate. Standard coupling reagents (e.g., HBTU/HOBt) are often insufficient, leading to truncated sequences.

The following self-validating protocol utilizes highly reactive uronium salts (HATU) and elevated temperatures to ensure complete coupling during Boc-SPPS.

Step-by-Step Methodology

1. Resin Preparation & Deprotection

-

Action: Swell 0.1 mmol of PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.

-

Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 min, then 1 x 20 min to remove the N-terminal Boc group of the growing chain.

-

Wash: Wash thoroughly with DCM (3x), DMF (3x), and neutralize with 10% Diisopropylethylamine (DIEA) in DMF (2 x 5 min).

2. Activation of Di-Boc-alpha-methyl-DL-ornithine

-

Causality: Because the α -carbon is fully substituted, the formation of the reactive intermediate is slow. HATU is chosen over HBTU because the 7-azabenzotriazole leaving group is more reactive, driving the acylation forward.

-

Action: Dissolve 0.4 mmol (4 equivalents) of Di-Boc-alpha-methyl-DL-ornithine and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIEA. Pre-activate for exactly 2 minutes (prolonged pre-activation of hindered amino acids can lead to guanidinium side-product formation on the resin).

3. High-Efficiency Coupling

-

Action: Add the activated amino acid solution to the resin.

-

Conditioning: Agitate at 50°C using a microwave peptide synthesizer or heated block for 60 minutes.

-

Validation (Chloranil Test): Perform a Chloranil test rather than a standard Kaiser test. Expert Insight: Secondary or sterically hindered primary amines often yield false negatives in the Kaiser ninhydrin test. The Chloranil test provides a more reliable colorimetric indication of unreacted amines.

4. Double Coupling (If required)

-

Action: If the Chloranil test remains positive (indicating incomplete coupling), drain the reaction vessel and repeat Steps 2 and 3 using PyAOP (a phosphonium-based reagent) instead of HATU to prevent capping of the unreacted amine by uronium species.

5. Cleavage and Global Deprotection

-

Action: Once the sequence is complete, cleave the peptide from the PAM resin and simultaneously remove the δ -Boc protecting group using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (scavenger) at 0°C for 1 hour.

Conclusion

The integration of racemic Di-Boc-alpha-methyl-DL-ornithine into peptide library screening represents a powerful strategy for bridging the gap between in vitro discovery and in vivo application. By leveraging the steric shielding of the α -methyl group and the versatile functionality of the ornithine side chain, researchers can engineer peptidomimetics that resist enzymatic degradation while maintaining, or even enhancing, target specificity. When paired with optimized, high-efficiency coupling protocols, this UAA is an indispensable tool in the modern drug development arsenal.

References

-

alpha-Methylornithine | C6H14N2O2 | CID 2113 PubChem - National Institutes of Health (NIH) URL:[Link]

- Protease-resistant peptides (Patent CA2933405A1)

- Peptides that specifically bind HGF receptor (CMET) and uses thereof (Patent EP1944312A1)

- Kdr and vegf/kdr binding peptides and their use in diagnosis and therapy (Patent WO2004065621A1)

Sources

- 1. scbt.com [scbt.com]

- 2. alpha-Methylornithine | C6H14N2O2 | CID 2113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. CA2933405A1 - Protease-resistant peptides - Google Patents [patents.google.com]

- 5. EP1944312A1 - Peptides that specifically bind HGF receptor (CMET) and uses thereof - Google Patents [patents.google.com]

- 6. WO2004065621A1 - Kdr and vegf/kdr binding peptides and their use in diagnosis and therapy - Google Patents [patents.google.com]

Conformational constraints of alpha-methylated amino acids

An In-Depth Technical Guide to the Conformational Constraints of α-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide science and therapeutic design. Among these, α-methylated amino acids represent a uniquely powerful class of building blocks used to overcome the inherent liabilities of native peptides, namely their conformational flexibility and susceptibility to proteolytic degradation.[1] By replacing the α-hydrogen with a methyl group, a simple yet profound stereochemical constraint is introduced, which dramatically limits the accessible conformational space of the peptide backbone.[2] This guide provides a comprehensive technical overview of the principles, methodologies, and applications of α-methylated amino acids. We will explore the causal relationship between α-methylation and the induction of stable secondary structures, detail the key experimental workflows for synthesis and analysis, and discuss the application of these constrained peptides in enhancing proteolytic stability and modulating biological activity for drug discovery.

The Fundamental Principle: Stereochemical Restriction

Native peptides are often conformationally heterogeneous in solution, which presents a significant entropic barrier to high-affinity receptor binding and leaves them vulnerable to enzymatic degradation.[3] The introduction of an additional methyl group at the α-carbon (Cα) atom imposes significant steric hindrance that restricts the rotational freedom around the backbone dihedral angles, phi (φ) and psi (ψ).[1] This pre-organization of the peptide into a more defined conformation can enhance binding affinity to a biological target and simultaneously shield adjacent peptide bonds from protease activity.[1][3] The achiral α-aminoisobutyric acid (Aib), where the Cα is disubstituted with two methyl groups, is the most extensively studied residue and serves as a quintessential example of this principle.[2][4]

The Ramachandran Plot: A Severely Restricted Landscape

The conformational freedom of an amino acid residue is best visualized on a Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles. For a typical L-amino acid like alanine, vast regions corresponding to α-helices, β-sheets, and other turn structures are accessible. However, for an α-methylated residue like Aib, the steric clash from the gem-dimethyl groups drastically curtails this landscape. The allowed conformations are almost exclusively confined to the right- and left-handed helical regions (φ ≈ ±60°, ψ ≈ ±30°).[2] This severe restriction is the fundamental driver for the predictable induction of ordered secondary structures.

Caption: Ramachandran space for L-Ala vs. the highly restricted Aib.

Engineering Secondary Structure

The strong conformational bias of α-methylated residues makes them powerful tools for nucleating and stabilizing specific secondary structures, primarily helices and β-turns.

-

Helical Structures (3₁₀- and α-helices): Peptides rich in α-methylated amino acids, particularly Aib, show a profound tendency to adopt helical conformations. In shorter sequences, the 3₁₀-helix, characterized by a (i) → (i+3) hydrogen bonding pattern, is often favored. As the peptide length increases, a transition to the more common α-helix, with an (i) → (i+4) hydrogen bonding pattern, is frequently observed.[5] This helix-inducing property is invaluable for designing peptide mimetics of helical protein domains, such as those involved in protein-protein interactions.[6][7]

-

β-Turns: The strategic placement of a single α-methylated residue can stabilize β-turn structures.[8] A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, defined by a hydrogen bond between the C=O of residue i and the N-H of residue i+3.[9] These turns are critical for the formation of globular structures and β-hairpins.[10] The constrained dihedral angles of an α-methylated residue at the i+1 or i+2 position can lock the peptide into the required turn conformation.

Methodologies for Synthesis and Conformational Analysis

A robust and multi-faceted analytical approach is required to validate the synthesis and elucidate the conformation of peptides containing α-methylated residues.

Peptide Synthesis: Fmoc-Based Solid-Phase Protocol

The incorporation of α,α-disubstituted amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a known challenge: steric hindrance. The bulky Cα substituents can slow the coupling reaction. This requires optimized protocols to ensure high-yield synthesis.

Protocol 1: Automated Fmoc SPPS of an Aib-Containing Peptide

-

Rationale: This protocol uses a higher concentration of coupling reagents and extended reaction times specifically to overcome the steric hindrance at the Aib residue, ensuring complete acylation of the N-terminus. The choice of HBTU/HOBt is a standard, robust activation chemistry.

-

Step 1: Resin Preparation

-

Place Rink Amide resin in the synthesis vessel.

-

Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation. This makes the reactive sites on the polymer support fully accessible.

-

-

Step 2: Fmoc Deprotection

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for an additional 15 minutes to ensure complete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

-

Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

-

-

Step 3: Amino Acid Coupling (Standard Residue)

-

In a separate vial, dissolve 3 equivalents (eq.) of the Fmoc-protected amino acid and 3 eq. of an activating agent (e.g., HBTU/HOBt) in DMF.

-

Add 6 eq. of a base (e.g., DIPEA) to the activation mixture and add it to the resin.

-

Agitate for 45-60 minutes.

-

Perform a Kaiser test to confirm complete coupling (primary amines yield a dark blue color).

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Step 4: Aib Coupling (Optimized)

-

For the α-methylated residue (e.g., Fmoc-Aib-OH), increase the equivalents to 5 eq. of the amino acid and activating reagents.

-

Extend the coupling time to 2-4 hours, or perform a "double coupling" (repeating the coupling step) to drive the reaction to completion.

-

Confirm complete coupling with a chloranil test, as the Kaiser test does not work for secondary amines like a coupled Aib.

-

-

Step 5: Iteration and Final Deprotection

-

Repeat steps 2 and 3/4 for each subsequent amino acid in the sequence.

-

After the final residue is coupled, perform a final Fmoc deprotection (Step 2).

-

-

Step 6: Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin. The TIS and water act as scavengers to protect sensitive side chains during cleavage.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Integrated Conformational Analysis

No single technique can fully describe the conformation of a peptide. A validated structural model requires the integration of multiple biophysical methods, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.[11]

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD)

-

Rationale: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is highly sensitive to the peptide's secondary structure. α-helices produce a characteristic spectrum with negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.

-

Methodology:

-

Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For helix induction, a solvent like trifluoroethanol (TFE) may be used. The final peptide concentration should be ~10-50 µM.

-

Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from ~260 nm to ~190 nm.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire a baseline spectrum of the buffer alone.

-

Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, number of residues, and cuvette path length.

-

Analysis: Estimate the percentage of α-helical content using the MRE value at 222 nm.[12]

-

Protocol 3: High-Resolution 3D Structure Determination by NMR

-

Rationale: NMR spectroscopy provides atomic-resolution information about the peptide's structure in solution. Through-space correlations (NOEs) give distance restraints between protons, while through-bond correlations (J-couplings) provide dihedral angle information.[13][14]

-

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of peptide (~1-5 mg) in 0.5 mL of a deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a final concentration of 1-5 mM.

-

Data Acquisition: Record a suite of 1D and 2D NMR experiments on a high-field spectrometer (≥600 MHz). Key experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing crucial distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if isotopically labeled).

-

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton resonance to its specific position in the peptide sequence.[11]

-

Restraint Generation:

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to classify interproton distances as strong (<2.5 Å), medium (<3.5 Å), or weak (<5.0 Å).

-

Dihedral Restraints: Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to restrain the φ angle.

-

-

Structure Calculation: Use the experimental restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH). The software generates an ensemble of 3D structures that satisfy the experimental data.

-

Validation: The final ensemble of structures is validated for its agreement with the experimental data and for stereochemical quality (e.g., Ramachandran analysis).

-

Caption: Integrated workflow for peptide conformational analysis.

Data Summary: Conformational Parameters

The introduction of α-methylation leads to predictable backbone dihedral angles, which are summarized below.

| Secondary Structure | Residue Position | Typical φ Angle (°) | Typical ψ Angle (°) | Key H-Bond |

| α-Helix (Right) | i | -57 to -70 | -47 to -50 | C=O(i) to N-H(i+4) |

| 3₁₀-Helix (Right) | i | -49 to -75 | -26 to -4 | C=O(i) to N-H(i+3) |

| Type I β-Turn | i+1 | -60 | -30 | C=O(i) to N-H(i+3) |

| Type I' β-Turn | i+1 | +60 | +30 | C=O(i) to N-H(i+3) |

| Type II β-Turn | i+1 | -60 | +120 | C=O(i) to N-H(i+3) |

| Type II' β-Turn | i+1 | +60 | -120 | C=O(i) to N-H(i+3) |

Table 1: Idealized dihedral angles for secondary structures commonly induced or stabilized by α-methylated amino acids. The values for α-methylated residues are tightly clustered around these helical and turn regions.

Applications in Drug Discovery and Chemical Biology

The unique properties conferred by α-methylation are highly advantageous for transforming native peptides into drug-like molecules.

Enhanced Proteolytic Stability

One of the most significant benefits of α-methylation is the dramatic increase in resistance to enzymatic degradation.[4] The methyl group acts as a steric shield, physically blocking the approach of proteases to the adjacent peptide bonds.[1] This can increase the in-vivo half-life of a peptide therapeutic by orders of magnitude.

| Peptide | Modifying Residue | Protease | Half-life (t₁/₂) | Fold Increase |

| Model Peptide A | Glycine | Trypsin | ~5 minutes | 1x |

| Model Peptide A | α-Me-Gly (Aib) | Trypsin | >24 hours | >288x |

| GLP-1 Analog | Alanine | DPP-IV | ~2 minutes | 1x |

| GLP-1 Analog | α-Me-Ala (Aib) | DPP-IV | >8 hours | >240x |

Table 2: Representative data comparing the proteolytic stability of native peptides versus their α-methylated counterparts. The data illustrates the profound stabilizing effect of α-methylation.[1][4]

Improved Pharmacokinetic and Pharmacodynamic Properties

By locking a peptide into its bioactive conformation, α-methylation can lead to:

-

Increased Receptor Affinity: Pre-organizing the peptide reduces the entropic penalty upon binding, which can lead to higher affinity and potency.[1] However, it is crucial to note that unfavorable steric clashes can also occur, making empirical validation essential.[1]

-

Enhanced Bioavailability: The conformational rigidity and increased lipophilicity resulting from α-methylation can improve a peptide's ability to cross biological membranes, potentially enhancing oral bioavailability or penetration of the blood-brain barrier.[4][15]

A successful clinical example is Trofinetide , an analog of a fragment of IGF-1, which incorporates an α-methylated proline residue. This modification was critical in developing a neuroprotective peptide for the treatment of Rett syndrome.[1][16]

Conclusion

α-Methylation is a robust and predictable strategy for imposing conformational constraints on peptides. This seemingly minor modification has profound consequences, severely restricting the available φ/ψ torsional space and promoting the formation of stable helical and turn structures.[1] This guide has detailed the underlying stereochemical principles and provided validated, step-by-step protocols for the synthesis and rigorous conformational analysis of these valuable molecules. By enhancing proteolytic stability and pre-organizing peptides into their bioactive conformations, α-methylation provides an indispensable tool for researchers aiming to translate native peptides into next-generation therapeutics with improved drug-like properties.[1][7] A systematic, data-driven approach, integrating synthesis, spectroscopy, and computational modeling, is crucial to fully harness the potential of this powerful modification in peptide design and drug discovery.

References

-

Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed, National Center for Biotechnology Information. [Link]

-

Conformationally Constrained Peptides. Encyclopedia MDPI. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC, National Center for Biotechnology Information. [Link]

-

Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

-

Non-protein amino acids in peptide design. Publications of the IAS Fellows. [Link]

-

Conformational editing of intrinsically disordered protein by α-methylation. PMC, National Center for Biotechnology Information. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ResearchGate. [Link]

-

Turn stabilization in short peptides by C(alpha)-methylated alpha-amino acids. PubMed, National Center for Biotechnology Information. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

-

Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. [Link]

-

The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed, National Center for Biotechnology Information. [Link]

-

Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. PubMed, National Center for Biotechnology Information. [Link]

-

Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC, National Center for Biotechnology Information. [Link]

-

Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience. [Link]

-

Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. PMC, National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Publications. [Link]

-

Beta turn. Wikipedia. [Link]

-

Evaluating β-turn mimics as β-sheet folding nucleators. PNAS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Constrained Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Turn stabilization in short peptides by C(alpha)-methylated alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta turn - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. α-Methyl Amino Acids - Enamine [enamine.net]

Methodological & Application

Protocol for solid-phase peptide synthesis using Di-Boc-alpha-methyl-DL-ornithine

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Di-Boc- α -methyl-DL-ornithine

Target Audience: Peptide Chemists, Drug Development Professionals, and Core Facility Researchers. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with incorporating unnatural, sterically hindered amino acids into peptide backbones. α -methyl amino acids—where the hydrogen atom at the alpha-carbon is replaced by a methyl group—are highly prized in drug development. This seemingly minor modification restricts conformational freedom around the phi ( ϕ ) and psi ( ψ ) dihedral angles, often promoting stable helical secondary structures and providing extreme resistance to proteolytic cleavage, thereby extending in vivo half-life[1].

However, this structural advantage introduces severe synthetic challenges. The steric bulk of the quaternary α -carbon drastically reduces the accessibility of the activated carbonyl during Solid-Phase Peptide Synthesis (SPPS)[2]. Furthermore, Di-Boc- α -methyl-DL-ornithine (CAS 1219378-96-7) presents three unique chemical variables that must dictate your experimental design[3]:

-

Steric Hindrance: Requires highly potent aminium-based coupling reagents (HATU/HOAt) to force the thermodynamically unfavorable coupling[4][5].

-

Protecting Group Strategy (Di-Boc): Because both the α -amino and δ -amino groups are protected by acid-labile tert-butyloxycarbonyl (Boc) groups, this building block cannot be used for intermediate chain elongation in standard Fmoc-SPPS. It must be used either in strict Boc-SPPS or exclusively as the N-terminal capping residue in an Fmoc-SPPS workflow.

-

Stereochemistry (DL Racemate): Coupling this racemic mixture to a chiral peptide sequence will generate two distinct diastereomers, necessitating high-resolution RP-HPLC for post-cleavage separation.

Comparative Quantitative Data

To establish a self-validating system, it is critical to adjust standard coupling parameters when transitioning to α -methylated building blocks. Table 1 summarizes the required modifications.

Table 1: Coupling Parameters for Standard vs. Sterically Hindered Amino Acids

| Parameter | Standard Fmoc-Amino Acid | Di-Boc- α -methyl-DL-ornithine | Mechanistic Rationale |

| Coupling Reagent | HBTU / HOBt | HATU / HOAt | HATU/HOAt forms a highly reactive 7-azabenzotriazole ester, overcoming the steric clash of the α -methyl group[4][5]. |

| Equivalents | 3.0 eq. | 4.0 - 5.0 eq. | A higher concentration gradient is required to drive the kinetically slow reaction forward[2]. |

| Coupling Time | 30 - 45 min | 3 - 4 hours (Double) | The quaternary α -carbon severely retards reaction kinetics, necessitating extended and repeated couplings[2]. |

| Protecting Group | Fmoc (Base-labile) | Di-Boc (Acid-labile) | Restricts usage to the N-terminus in Fmoc-SPPS, as global TFA cleavage is required for deprotection[3]. |

Experimental Workflow

The following diagram illustrates the logical progression of incorporating Di-Boc- α -methyl-DL-ornithine at the N-terminus of an Fmoc-synthesized peptide.

Caption: Workflow for N-terminal incorporation of Di-Boc-α-methyl-DL-ornithine and diastereomer resolution.

Step-by-Step Methodology

Note: This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide AM resin, utilizing the building block as the final N-terminal residue.

Phase 1: Resin Preparation & Deprotection

-

Resin Swelling: Weigh 0.1 mmol of the pre-synthesized peptide-resin. Transfer to a fritted synthesis vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes. Drain.

-

Fmoc Removal: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the final Fmoc group.

-

Washing: Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove residual piperidine.

Phase 2: Activation and Extended Coupling